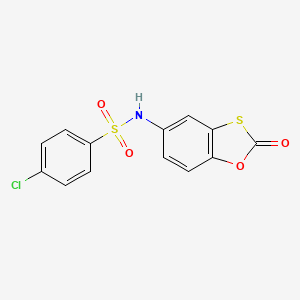

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Descripción

4-Chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,3-benzoxathiol-2-one moiety substituted at the 5-position with a 4-chlorobenzenesulfonamide group. The compound’s structure combines a sulfonamide pharmacophore with a bicyclic heteroaromatic system, which may confer unique physicochemical and biological properties. Sulfonamides are well-known for their diverse applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Propiedades

IUPAC Name |

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIULHIOJXKHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-1,3-benzoxathiol-5-amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Análisis De Reacciones Químicas

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide compound that contains a chloro substituent and a benzoxathiol moiety. It is of interest in medicinal chemistry and drug development because of its unique structure and significant chemical properties, stemming from the sulfonamide and benzoxathiol groups.

Chemical Properties

The chemical reactivity of this compound is due to its functional groups. The sulfonamide group can undergo nucleophilic substitution reactions, and the carbonyl group in the benzoxathiol moiety can participate in condensation reactions. The chloro substituent can facilitate further functionalization through nucleophilic attack, increasing its utility in synthetic organic chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the reaction of a benzene sulfonamide with a benzoxathiol derivative under controlled conditions to ensure high yield and purity. Refluxing in organic solvents or using microwave-assisted synthesis may enhance reaction efficiency.

Potential Applications

this compound has potential applications in pharmaceuticals, particularly as an anticancer agent or as a lead compound for further drug development. Its unique structure allows for modifications that can enhance its bioactivity or selectivity against specific cancer types.

Anticancer Research

This compound has demonstrated promising biological activities, especially in anticancer research. Studies show that similar sulfonamides have apoptosis-inducing properties against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves modulating biochemical markers related to cell death pathways, suggesting potential therapeutic applications in oncology.

Interaction Studies

Interaction studies have focused on its binding affinity to various biological targets. Research suggests that this compound may interact with enzymes or receptors involved in cancer progression, potentially inhibiting their activity and reducing tumor growth. Further studies are needed to elucidate the precise mechanisms of action and evaluate its efficacy in vivo.

Structural Similarities and Unique Properties

The presence of the benzoxathiol group distinguishes this compound from other sulfonamides, contributing to its specific biological activities and potential therapeutic applications.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-chloro-N-(5-methylthiazol-2-yl)benzenesulfonamide | Thiazole instead of benzoxathiol | Enhanced antibacterial activity |

| N-(2-hydroxyphenyl)benzenesulfonamide | Hydroxy group on phenyl ring | Increased solubility in water |

| 4-chloro-N-(benzofuran-2-yl)benzenesulfonamide | Benzofuran moiety | Potential neuroprotective effects |

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific enzyme and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Aromatic vs. In contrast, heterocyclic substituents (e.g., triazine or isoxazole) may improve solubility or target-specific binding .

- Electron Effects : The chlorine atom at the 4-position stabilizes the sulfonamide group via electron withdrawal, a feature shared across all analogs .

Physicochemical Properties

Data from analogous compounds reveal trends in melting points and spectroscopic characteristics:

Table 1: Comparative Physicochemical Data

Note: Melting points for triazine analogs (e.g., 255–279°C) suggest that the target compound’s bicyclic system may similarly confer high thermal stability .

Actividad Biológica

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₈ClNO₄S₂

- Molecular Weight : 341.78 g/mol

- CAS Number : 518052-51-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzene sulfonamides with benzoxathiol derivatives under controlled conditions. Various synthetic methods have been explored to optimize yield and purity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of sulfonamide derivatives reported that certain compounds showed notable activity against the NCI-60 cancer cell line panel, with growth inhibition values indicating promising anticancer potential .

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) | Remarks |

|---|---|---|---|

| 4c | CNS Cancer Panel | 3.24 | Highest sensitivity observed |

| 4c | Breast Cancer | 12.68 | Total growth inhibition |

| 2a | Leukemia CCRF-CEM | Notable | Selective activity |

| 2d | Non-responsive | N/A | Inactive |

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor proliferation and survival. For example, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

Beyond anticancer properties, some studies have indicated that derivatives of this compound may also possess antimicrobial and anti-inflammatory activities. Research into similar benzoxazole derivatives has highlighted their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study synthesized a series of benzothiazole and benzoxazole derivatives, including the target compound. The results indicated that several derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal carcinoma) cell lines, suggesting a structure–activity relationship that could guide future drug design efforts . -

Toxicity Assessment :

Toxicity studies using zebrafish embryos revealed that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity. This highlights the importance of evaluating both efficacy and safety in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.